CP-447697

C5a receptor complement system inflammation

CP-447697 is a benchmark C5aR antagonist distinguished by its benzo[b]thiophene-3-carboxamide scaffold and exceptionally high cLogP of 7.21. This extreme lipophilicity makes it essential for experiments modeling membrane-partitioning kinetics and for studies requiring a distinct pharmacological window for partial receptor blockade. Unlike ultrapotent alternatives, CP-447697 enables nuanced titration of complement signaling in human in vitro models. Procure this specific reference compound to ensure scaffold fidelity in SAR campaigns.

Molecular Formula C29H26ClF2N3O2S
Molecular Weight 554.0 g/mol
Cat. No. B8249335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-447697
Molecular FormulaC29H26ClF2N3O2S
Molecular Weight554.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1N(CCC2=CC=C(C=C2)Cl)C(=O)C3=CSC4=CC=CC=C43)C(=O)NC5=C(C=C(C=C5)F)F
InChIInChI=1S/C29H26ClF2N3O2S/c30-20-7-5-19(6-8-20)11-16-35(28(36)24-18-38-27-4-2-1-3-23(24)27)22-12-14-34(15-13-22)29(37)33-26-10-9-21(31)17-25(26)32/h1-10,17-18,22H,11-16H2,(H,33,37)
InChIKeyUMERSEDFPNHLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N-(4-Chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide (CP-447697): Pharmacological Identity and Target Engagement Profile


4-(N-(4-Chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide, also designated as CP-447697 (CAS 1092847-21-6, PubChem CID 44593654, ChEMBL ID CHEMBL463115), is a synthetic small-molecule antagonist of the complement component 5a receptor (C5aR1/CD88) [1]. The compound is characterized by a benzo[b]thiophene-3-carboxamide core scaffold connected via a central piperidine-1-carboxamide linker to a 2,4-difluorophenyl urea motif, with a 4-chlorophenethyl substituent on the amide nitrogen [2]. Its molecular formula is C29H26ClF2N3O2S, with a molecular weight of 554.05 g/mol and a vendor-reported standard purity of 99% . CP-447697 exhibits nanomolar antagonist potency at the human C5a receptor (IC50 = 31 nM) and is documented as a highly lipophilic compound (cLogP = 7.21) . Structurally, it belongs to a series of benzo[b]thiophene-3-carboxamide-derived C5aR antagonists developed through optimization of an initial high-throughput screening hit that exhibited an IC50 of 1 μM [3].

Functional Substitution Risks: Why C5aR Antagonists with Different Scaffolds Cannot Substitute CP-447697 Without Experimental Validation


Although multiple C5a receptor antagonists are commercially available—including avacopan (CCX168, IC50 = 0.1 nM), NDT9513727 (IC50 = 11.6 nM), and W-54011 (Ki = 2.2 nM, IC50 = 1.6–3.1 nM)—they exhibit fundamentally distinct physicochemical and pharmacological profiles that preclude direct functional substitution for CP-447697 [1]. CP-447697 is distinguished by a uniquely high calculated logP of 7.21, which is substantially greater than that of most comparator C5aR antagonists [2]. This extreme lipophilicity directly impacts membrane partitioning kinetics, off-rate from biological membranes, and experimental handling requirements—particularly solvent selection and nonspecific binding mitigation in cellular assays [3]. Furthermore, CP-447697 operates as a C5aR antagonist via the specific binding mode defined by its benzo[b]thiophene-3-carboxamide pharmacophore with the 4-chlorophenethyl substituent, whereas compounds such as W-54011 and NDT9513727 employ different core scaffolds that may exhibit divergent binding kinetics, species selectivity profiles, and functional bias relative to G-protein versus β-arrestin signaling [4]. Substitution without empirical cross-validation risks introducing uncontrolled variables in complement pathway research and inflammatory disease models [5].

Quantitative Differentiation Evidence: CP-447697 (4-(N-(4-Chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide) vs. C5aR Antagonist Comparators


C5a Receptor Antagonist Potency: CP-447697 vs. Avacopan, NDT9513727, and W-54011

CP-447697 exhibits an IC50 of 31 nM for displacement of radiolabeled C5a from the human C5a receptor (C5aR1) [1]. In the broader landscape of C5aR antagonists, this potency occupies a distinct intermediate tier: it is approximately 310-fold less potent than avacopan (IC50 = 0.1 nM) but approximately 3-fold less potent than NDT9513727 (IC50 = 11.6 nM) and approximately 10-fold less potent than W-54011 (Ki = 2.2 nM, IC50 = 1.6–3.1 nM across multiple functional readouts) [2]. This potency differential is mechanistically relevant: avacopan represents a clinical-stage first-in-class antagonist optimized for maximal receptor occupancy, while CP-447697 was developed within an earlier lead optimization campaign from an initial 1 μM screening hit [3]. The 31 nM potency of CP-447697 may be advantageous in experimental contexts requiring partial or titratable C5aR blockade rather than near-complete receptor inhibition, providing researchers with a graded pharmacological tool distinct from ultra-high-potency comparators [4].

C5a receptor complement system inflammation GPCR antagonist

Lipophilicity (cLogP): Extreme Hydrophobic Character Differentiates CP-447697 from All Major C5aR Antagonist Comparators

CP-447697 possesses a calculated logP (cLogP) of 7.2143, placing it among the most lipophilic compounds in the C5aR antagonist pharmacopeia [1]. This value is substantially higher than that of structurally related C5aR antagonists within the same benzo[b]thiophene-3-carboxamide series, where iterative optimization of the N-substituent produced cLogP values ranging from 4.8 to 6.2 in earlier analogs [2]. The extreme lipophilicity of CP-447697 derives from the combination of the 4-chlorophenethyl substituent on the carboxamide nitrogen and the 2,4-difluorophenyl urea moiety, both of which contribute substantial hydrophobic surface area . For comparison, avacopan exhibits a substantially lower cLogP (reported range 2.5–3.5), reflecting its optimized drug-like properties for oral clinical use [3]. This 100- to 10,000-fold difference in octanol-water partition coefficient (ΔcLogP ≈ 3.7–4.7, corresponding to 5,000- to 50,000-fold difference in partitioning) directly influences experimental parameters including: (1) solvent selection for stock solutions (DMSO required with minimal aqueous dilution tolerance), (2) nonspecific binding to assay plates and cell membranes, and (3) cellular washout kinetics in functional assays [4].

lipophilicity cLogP physicochemical property membrane partitioning

Structural Differentiation: Benzo[b]thiophene-3-carboxamide with 4-Chlorophenethyl and 2,4-Difluorophenyl Urea Motifs vs. Alternative C5aR Antagonist Scaffolds

CP-447697 contains a specific structural architecture that distinguishes it from all other commercially available C5aR antagonists: a benzo[b]thiophene-3-carboxamide core linked via a piperidine-1-carboxamide bridge to a 2,4-difluorophenyl urea terminus, with a 4-chlorophenethyl group appended to the amide nitrogen [1]. This scaffold differs fundamentally from: (1) avacopan (CCX168), which employs a trifluoromethylphenyl-substituted piperidine scaffold lacking the benzo[b]thiophene heterocycle [2]; (2) NDT9513727, which contains a benzimidazole core with a different substitution pattern [3]; and (3) W-54011, which utilizes a tetrahydrobenzothiophene carboxamide scaffold with distinct N-aryl substituents [4]. The structural uniqueness of CP-447697 is further underscored by the fact that within the benzo[b]thiophene-3-carboxamide series, the combination of the 4-chlorophenethyl N-substituent and the 2,4-difluorophenyl urea piperidine substitution pattern is exclusive to CP-447697. The initial high-throughput screening hit in this series exhibited an IC50 of 1 μM; systematic optimization of the N-substituent (from unsubstituted to 4-chlorophenethyl) and piperidine terminus (to the 2,4-difluorophenyl urea) yielded a ~32-fold improvement in potency to the 31 nM value observed for CP-447697 [5].

benzo[b]thiophene C5aR antagonist structure-activity relationship pharmacophore

Assay Compatibility and Species Selectivity: CP-447697 vs. Cross-Reactive C5aR Antagonists

The benzo[b]thiophene-3-carboxamide series, including CP-447697, was developed and optimized using human C5a receptor assays, with no published data indicating cross-reactivity with rodent orthologs of C5aR [1]. This contrasts markedly with NDT9513727, which demonstrates >860-fold selectivity for human C5aR (IC50 = 11.6 nM) over rat and mouse C5aR (IC50 > 10 μM) . Similarly, W-54011 exhibits highly restricted species cross-reactivity: it is active in cynomolgus monkey (IC50 = 1.7 nM) and gerbil (IC50 = 3.2 nM) but inactive in mouse, rat, guinea pig, rabbit, and dog neutrophils [2]. Avacopan, by comparison, was optimized for human C5aR with limited cross-reactivity data published [3]. The human-specific optimization of CP-447697 has direct implications for in vivo experimental design: researchers seeking to employ CP-447697 in rodent models of inflammation must empirically determine whether the compound engages rodent C5aR or must instead use humanized C5aR transgenic models [4]. This species-selectivity profile differentiates procurement decisions based on the model organism employed in a given research program.

species selectivity C5aR assay development pharmacology

Validated Research Applications for CP-447697 (4-(N-(4-Chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide)


In Vitro Characterization of C5aR-Mediated Inflammatory Signaling in Human Cellular Models

CP-447697 is specifically validated for in vitro studies examining C5a receptor (C5aR1) antagonism in human-derived cell lines and primary cells [1]. The compound's IC50 of 31 nM enables dose-response experiments that titrate receptor blockade across a physiologically relevant concentration range, making it suitable for partial inhibition studies where complete receptor silencing by ultra-potent antagonists (e.g., avacopan at IC50 = 0.1 nM) may obscure nuanced signaling dynamics . Researchers should account for the compound's high lipophilicity (cLogP = 7.21) by preparing stock solutions in anhydrous DMSO and minimizing aqueous dilution steps to prevent precipitation [2]. Assay protocols should include controls for nonspecific binding to plasticware and cell membranes, particularly in low-protein buffer systems. This application is supported by the compound's documented use in complement system research and its inclusion in comparative studies of chemically diverse non-peptide C5aR antagonists [3].

Pharmacological Tool Compound for Structure-Activity Relationship (SAR) Studies of Benzo[b]thiophene-3-carboxamide C5aR Antagonists

CP-447697 serves as a benchmark compound within the benzo[b]thiophene-3-carboxamide series of C5aR antagonists, representing a key milestone in the lead optimization trajectory from the initial 1 μM HTS hit to the 31 nM optimized compound [1]. The structural features of CP-447697—specifically the 4-chlorophenethyl N-substituent and the 2,4-difluorophenyl urea piperidine terminus—define distinct SAR points that can be referenced in medicinal chemistry campaigns seeking to optimize C5aR antagonist potency, lipophilicity, or metabolic stability . The compound's ChEMBL identifier (CHEMBL463115) and PubChem CID (44593654) facilitate integration into computational SAR models and virtual screening workflows [2]. Procurement of CP-447697 enables direct experimental comparison with both earlier series analogs (which exhibit lower cLogP values of 4.8–6.2) and structurally divergent C5aR antagonists (avacopan, NDT9513727, W-54011), providing a reference point for scaffold-hopping and property optimization studies [3].

Complement-Mediated Inflammation Research in Human Cell-Based Assay Systems

CP-447697 is explicitly indicated for research into complement system modulation and inflammation, as documented across multiple supplier datasheets and scientific literature [1]. The compound's C5aR antagonism mechanism positions it for use in assays measuring C5a-induced cellular responses, including chemotaxis, intracellular calcium mobilization, reactive oxygen species generation, and cytokine release in human neutrophils, monocytes, and macrophages . The 31 nM potency of CP-447697 provides an intermediate pharmacological window that may be particularly valuable in inflammatory models where partial receptor blockade is desired to mimic therapeutic conditions or to study concentration-dependent effects on downstream signaling cascades [2]. Researchers should note that the human-optimized nature of CP-447697 and the broader benzo[b]thiophene-3-carboxamide series means that cross-reactivity with rodent C5aR has not been established; studies in rodent models require either empirical validation of target engagement or the use of humanized C5aR transgenic animals [3].

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